![molecular formula C19H22N2O4 B5823502 N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)
N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide
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Overview
Description
N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide, also known as BPN-15606, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN-15606 is a small molecule that has been shown to have neuroprotective effects and improve cognitive function in animal models.
Mechanism of Action
The exact mechanism of action of N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide is not fully understood. However, it has been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes. N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival, growth, and plasticity.
Biochemical and Physiological Effects
N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which is important for neuronal survival and plasticity. N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide has also been shown to increase the levels of glutathione, which is an antioxidant that protects against oxidative stress. Additionally, N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide has been shown to reduce inflammation and prevent neuronal cell death in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide is that it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurological disorders. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to investigate its potential therapeutic applications in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research could focus on developing more efficient synthesis methods for N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide to facilitate its further development as a therapeutic agent.
Conclusion
N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide modulates the activity of the NMDA receptor and increases the levels of BDNF and glutathione in the brain. While N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide has several advantages as a potential therapeutic agent, its mechanism of action is not fully understood, which presents a challenge for optimizing its therapeutic potential. Future research could focus on further elucidating its mechanism of action and investigating its potential therapeutic applications in other neurological disorders.
Synthesis Methods
The synthesis of N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzophenone to form the amide intermediate. The final step involves the reaction of the amide intermediate with butyryl chloride to form N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide.
Scientific Research Applications
N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and age-related cognitive decline.
properties
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-7-18(22)20-15-8-5-6-9-16(15)21-19(23)14-11-10-13(24-2)12-17(14)25-3/h5-6,8-12H,4,7H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKVNOIZRCBDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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